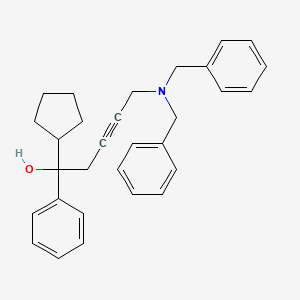![molecular formula C19H12Br2N2O6 B11682067 (2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682067.png)
(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-溴-4-{(E)-[1-(4-溴苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸是一种复杂的有机化合物,在化学、生物、医药和工业等多个领域具有潜在的应用价值。该化合物以其独特的结构为特征,包括溴原子和嘧啶环,使其成为科学研究的兴趣对象。
准备方法
合成路线和反应条件
(2-溴-4-{(E)-[1-(4-溴苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸的合成通常涉及多个步骤,包括中间化合物的形成。该过程可能从苯乙酸的溴化开始,在特定位置引入溴原子。随后通过环化反应形成嘧啶环。最后一步是在特定反应条件下,如使用催化剂和控制温度,将溴化苯乙酸与嘧啶衍生物偶联。
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。连续流动反应器和自动化合成系统等技术可用于简化生产流程。此外,重结晶和色谱等纯化方法用于分离所需的产物。
化学反应分析
反应类型
(2-溴-4-{(E)-[1-(4-溴苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的氧化态,可能会改变其反应性和性质。
还原: 还原反应可用于修饰化合物中的官能团,导致形成新的衍生物。
取代: 化合物中的溴原子可以通过亲核或亲电取代反应被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂和亲电试剂。温度、溶剂和 pH 等反应条件被仔细控制以实现预期的结果。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生较高氧化态的衍生物,而取代反应可以引入新的官能团,导致形成各种结构不同的化合物。
科学研究应用
化学
在化学领域,(2-溴-4-{(E)-[1-(4-溴苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸被用作合成更复杂分子的构建块。
生物学
在生物学研究中,该化合物可能被研究其对细胞过程的潜在影响及其与生物大分子相互作用。其结构特征使其成为研究酶抑制、受体结合和其他生化途径的候选化合物。
医药
在医学领域,(2-溴-4-{(E)-[1-(4-溴苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸可以探索其治疗潜力。它与特定分子靶标相互作用的能力可能导致开发治疗各种疾病的新药。
工业
在工业应用中,该化合物可用于生产特种化学品、医药和农用化学品。其独特的性能也可能使其适用于材料科学,例如开发新型聚合物和涂料。
作用机制
(2-溴-4-{(E)-[1-(4-溴苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸的作用机制与其与特定分子靶标(如酶或受体)的相互作用有关。该化合物的结构使其能够与这些靶标结合,可能抑制其活性或调节其功能。这种相互作用会导致细胞过程和生化途径发生变化,从而产生各种生物效应。
相似化合物的比较
类似化合物
4-溴苯乙酸: 一种更简单的化合物,在苯环的对位上有一个溴原子。
2-(4-溴苯基)丙酸: 另一种溴化苯乙酸衍生物,具有不同的取代模式。
4-溴苄基溴: 一种溴化苄基化合物,用作有机合成中的中间体。
独特性
(2-溴-4-{(E)-[1-(4-溴苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸的独特之处在于其复杂的结构,包括多个官能团和一个嘧啶环。
属性
分子式 |
C19H12Br2N2O6 |
|---|---|
分子量 |
524.1 g/mol |
IUPAC 名称 |
2-[2-bromo-4-[(E)-[1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H12Br2N2O6/c20-11-2-4-12(5-3-11)23-18(27)13(17(26)22-19(23)28)7-10-1-6-15(14(21)8-10)29-9-16(24)25/h1-8H,9H2,(H,24,25)(H,22,26,28)/b13-7+ |
InChI 键 |
KUGLRVOJAZBMNK-NTUHNPAUSA-N |
手性 SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Br)/C(=O)NC2=O)Br |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)C(=O)NC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11681987.png)
![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681991.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)

![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11682052.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11682054.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)
